molecular formula C16H18ClNO2 B12076509 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride CAS No. 856255-80-6

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride

Cat. No.: B12076509
CAS No.: 856255-80-6
M. Wt: 291.77 g/mol
InChI Key: SLLVBWFLNCBMHT-UHFFFAOYSA-N
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Description

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride is a chemical compound with the molecular formula C16H17NO2. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique structure, which includes a benzaldehyde group linked to a pyridine ring through an ethoxy bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde typically involves the reaction of 5-ethyl-2-pyridinemethanol with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzoic acid
  • 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl alcohol
  • 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylamine

Uniqueness

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

856255-80-6

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16;/h3-8,11-12H,2,9-10H2,1H3;1H

InChI Key

SLLVBWFLNCBMHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O.Cl

Origin of Product

United States

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